3-(Bromomethyl)-4-chloranyl-phenol
Description
3-(Bromomethyl)-4-chloranyl-phenol (C₇H₆BrClO; molecular weight: 233.48 g/mol) is a halogenated phenolic compound characterized by a hydroxyl (-OH) group at the para position (C1), a bromomethyl (-CH₂Br) substituent at the meta position (C3), and a chlorine atom at the ortho position (C4) on the benzene ring (Figure 1). The bromomethyl group confers reactivity for nucleophilic substitution, while the phenolic -OH group enhances solubility in polar solvents and acidity (pKa ~10) compared to non-hydroxylated analogs .
Properties
IUPAC Name |
3-(bromomethyl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYAOPSLQHREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Bromomethyl)-4-chloranyl-phenol typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce the bromomethyl group. This is followed by chlorination to add the chlorine substituent. The reaction conditions often involve the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Chemical Reactions Analysis
3-(Bromomethyl)-4-chloranyl-phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) to form phenol derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-(Bromomethyl)-4-chloranyl-phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-chloranyl-phenol involves its ability to form covalent bonds with nucleophiles. The bromomethyl group is particularly reactive and can form bonds with various nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Bromomethyl)-4-chloranyl-phenol with structurally related halogenated aromatic compounds, emphasizing molecular features, reactivity, and applications:
Key Findings:
Functional Group Influence: The phenolic -OH in this compound increases acidity compared to its benzyl alcohol analog (), enabling deprotonation for nucleophilic attacks or salt formation. Bromomethyl groups (e.g., in methyl 3-(bromomethyl)benzoate, ) facilitate alkylation or cross-coupling reactions, critical in polymer and drug synthesis .
Reactivity Trends: Electrophilic Substitution: Electron-withdrawing -Cl and -Br substituents direct further electrophilic substitution to meta/para positions, though steric hindrance from bromomethyl may slow reactivity . Thermal Stability: Halogenated phenols generally exhibit moderate thermal stability (decomposition >150°C), as inferred from TGA data on modified starches ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
